molecular formula C12H12N2O4S B12416956 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene

2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B12416956
M. Wt: 280.30 g/mol
InChI Key: YAXBZNUOEWMQDC-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[221]hept-5-ene is a complex organic compound that features a bicyclic structure with a sulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[221]hept-5-ene typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitrophenyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The bicyclic structure provides stability and enhances the compound’s ability to interact with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]hept-5-en-3-one: A versatile synthetic building block used in the development of therapeutics.

    2-Azabicyclo[2.2.1]hept-5-ene: Another bicyclic compound with applications in organic synthesis and materials science.

Uniqueness

2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C12H12N2O4S/c15-14(16)10-3-5-12(6-4-10)19(17,18)13-8-9-1-2-11(13)7-9/h1-6,9,11H,7-8H2

InChI Key

YAXBZNUOEWMQDC-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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